![molecular formula C11H13NO2 B074145 4-Benzoylmorpholine CAS No. 1468-28-6](/img/structure/B74145.png)
4-Benzoylmorpholine
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzoylmorpholine and related compounds involves various chemical strategies, including dynamic kinetic resolution-based asymmetric transfer hydrogenation. This process efficiently produces compounds with high levels of diastereo- and enantioselectivity, controlling two contiguous stereogenic centers in a single step. Such methodologies are crucial for preparing stereoisomers of pharmaceutical compounds, such as the antidepressant reboxetine (S. Son & Hyeon-Kyu Lee, 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various techniques, including IR, 1H NMR spectra, and X-ray diffraction analysis. These studies have confirmed the unique structural features of these compounds, such as the unexpected formation of 4-(benzoylthiocarbonyl)morpholine during specific reactions (Wei-wei Liu et al., 2006).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, highlighting their versatility as intermediates. For instance, electrochemical synthesis techniques have been employed to create compounds of potential biological significance, demonstrating the molecule's reactivity and utility in green chemistry approaches (D. Nematollahi & R. Esmaili, 2010).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and toxicity, are significantly influenced by their chemical structure. Studies on 4-benzyl-4-methylmorpholinium salts have shed light on the impact of different anions on these properties, providing insights into their potential applications and environmental impact (J. Pernak et al., 2011).
Scientific Research Applications
Asymmetric Synthesis and Pharmaceuticals : 4-Benzoylmorpholine derivatives, such as 2-benzoylmorpholinones, have been used in dynamic kinetic resolution-driven, asymmetric transfer hydrogenation reactions. This process has been employed for the stereoselective synthesis of antidepressants like reboxetine (S. Son & Hyeon-Kyu Lee, 2013).
Antimicrobial Agents : Derivatives of this compound, such as 4-thiomorpholin-4ylbenzohydrazide, have been synthesized and tested for their antimicrobial activity. These compounds aim to increase microbial intracellular concentration and decrease microbial resistance (D. Kardile & N. Kalyane, 2010).
Ionic Liquids and Biodegradability : 4-Benzyl-4-methylmorpholinium salts, related to this compound, have been synthesized and assessed for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. These ionic liquids show potential as biomass solvents (J. Pernak et al., 2011).
Pharmacological Assessment : Morpholine derivatives, including 2‐aryl‐4‐(3‐arylpropyl)morpholines, have been synthesized and evaluated for their toxicological and pharmacological properties, particularly for effects on the central nervous system and monoamine oxidase inhibition (Petya Avramova et al., 1998).
Mass Spectrometry and Gas Phase Reactions : Studies on 1-benzoylamines, related to this compound, have provided insights into the fragmentation pathways in mass spectrometry, including the loss of benzaldehyde and the role of benzoyl cation as a hydride acceptor (Y. Chai et al., 2017).
Catalysis and Green Chemistry : The use of gold/silica nanoparticles for laser-assisted catalysis at room temperature has been demonstrated in the production of this compound from benzaldehyde and morpholine. This process shows potential in organic synthesis and green chemistry applications (A. Pineda et al., 2013).
Anticancer and Antiproliferative Activity : Novel 4-benzyl-morpholine-2-carboxylic acid derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cells, highlighting the potential of these compounds in cancer treatment (M. Al‐Ghorbani et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on 4-Benzoylmorpholine could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interest in morpholine derivatives in medicinal chemistry, this compound could potentially serve as a useful building block for the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Morpholine derivatives are known to be involved in a wide variety of pharmacological activities . More research is needed to identify the specific targets of 4-Benzoylmorpholine.
Mode of Action
Morpholine derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Morpholine derivatives are known to be involved in various biochemical pathways due to their widespread availability in natural products and biologically relevant compounds
Result of Action
Morpholine derivatives are known to have a wide variety of pharmacological actions
properties
IUPAC Name |
morpholin-4-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCWYEUDIOQXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074533 | |
Record name | Morpholine, 4-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1468-28-6 | |
Record name | N-Benzoylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1468-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoylmorpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZOYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WEF5G9W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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